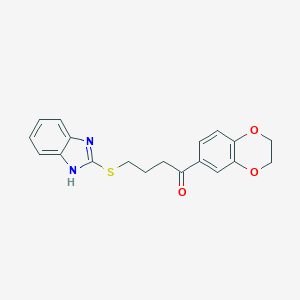
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one, commonly known as BB-22, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first synthesized in 2012 by a team of researchers at the University of Southern Denmark. BB-22 has gained attention in the scientific community due to its potential therapeutic applications, as well as its use as a research chemical.
Mécanisme D'action
BB-22 is a synthetic cannabinoid that acts on the cannabinoid receptors in the body. Specifically, it binds to the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. By binding to these receptors, BB-22 can modulate a variety of physiological processes, including pain sensation, inflammation, and immune function.
Effets Biochimiques Et Physiologiques
BB-22 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis, and to reduce pain in animal models of neuropathic pain. Additionally, BB-22 has been found to modulate immune function, and may have potential as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
BB-22 has several advantages as a research chemical. It is relatively easy to synthesize, and is stable under a variety of conditions. Additionally, it has been well-characterized in terms of its chemical and physical properties, making it a useful tool for researchers. However, like all research chemicals, BB-22 has limitations. Its effects on the human body are not well understood, and its potential side effects are not well characterized.
Orientations Futures
There are several potential future directions for research on BB-22. One area of interest is its potential as a therapeutic agent for inflammatory diseases and pain. Further studies are needed to fully characterize its effects in these areas. Additionally, BB-22 may have potential as an immunomodulatory agent, and further studies are needed to explore this possibility. Finally, BB-22 may have potential as a tool for understanding the endocannabinoid system, and further studies are needed to fully characterize its effects on this system.
Méthodes De Synthèse
BB-22 can be synthesized using a multi-step process that involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one with 4-(bromomethyl)-1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with thioacetamide to obtain the final compound.
Applications De Recherche Scientifique
BB-22 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BB-22 has been found to have analgesic properties and may be useful in the treatment of pain.
Propriétés
Nom du produit |
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one |
|---|---|
Formule moléculaire |
C19H18N2O3S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one |
InChI |
InChI=1S/C19H18N2O3S/c22-16(13-7-8-17-18(12-13)24-10-9-23-17)6-3-11-25-19-20-14-4-1-2-5-15(14)21-19/h1-2,4-5,7-8,12H,3,6,9-11H2,(H,20,21) |
Clé InChI |
KHGQROBXIPLOHN-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCSC3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCSC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
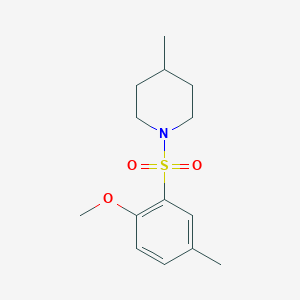
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
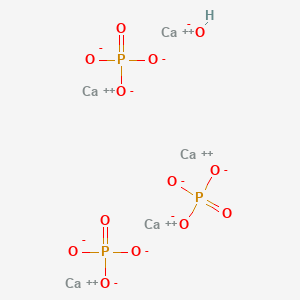
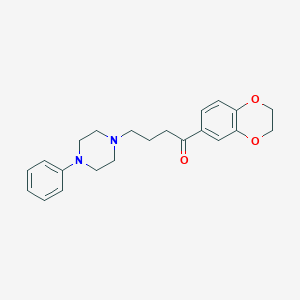
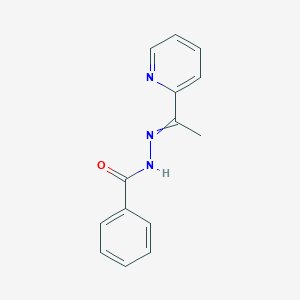
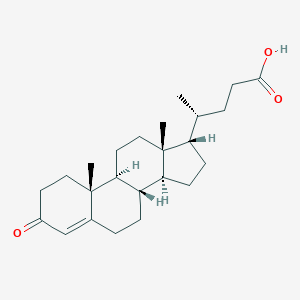
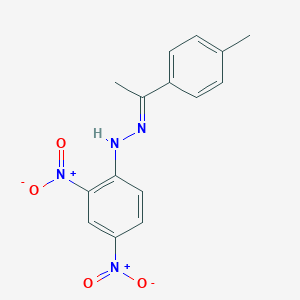
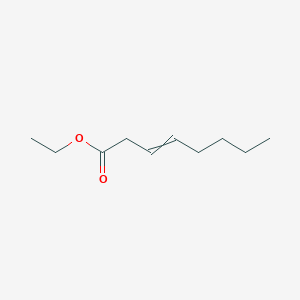
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)

